molecular formula C23H26FN3O2S B2564508 N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1207033-59-7

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2564508
CAS RN: 1207033-59-7
M. Wt: 427.54
InChI Key: CLRFJJUCEKCTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C23H26FN3O2S and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is involved in the synthesis of novel heterocyclic compounds, which have shown promising antimicrobial and anti-inflammatory activities. These activities are pivotal for the development of new drugs and therapies. For instance, Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents, showcasing the compound's potential in creating effective treatments against microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Furthermore, the compound has been used in the design and synthesis of benzodiazepines bearing various moieties, such as benzimidazole, benzothiazole, and indole, which are evaluated for their antimicrobial and antioxidant properties. These studies indicate the compound's versatility in synthesizing benzodiazepine derivatives with significant biological activities, potentially useful in pharmaceutical applications (Naraboli & Biradar, 2017).

Synthesis and Chemical Reactions

The compound's reactivity has been explored in various chemical reactions, contributing to the development of novel synthetic methodologies and the creation of unique chemical structures. For example, the synthesis of monofluorinated cyclopropanecarboxylates showcases the utility of diazo compounds in creating fluorinated cyclopropane derivatives, which have wide-ranging applications in medicinal chemistry and drug design. This demonstrates the compound's role in introducing fluorine atoms into organic molecules, a critical step in the development of pharmaceuticals with improved efficacy and selectivity (Haufe, Rosen, Meyer, Fröhlich, & Rissanen, 2002).

Moreover, the compound's involvement in the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides having anti-inflammatory activity highlights its potential in creating anti-inflammatory agents. This research contributes to the understanding of the compound's utility in synthesizing structures with specific biological activities, aiding in the discovery of new therapeutic agents (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2S/c24-18-4-10-21(11-5-18)30-16-22(28)25-19-6-8-20(9-7-19)26-12-1-13-27(15-14-26)23(29)17-2-3-17/h4-11,17H,1-3,12-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRFJJUCEKCTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

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